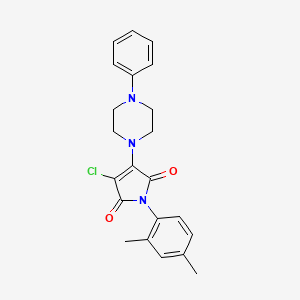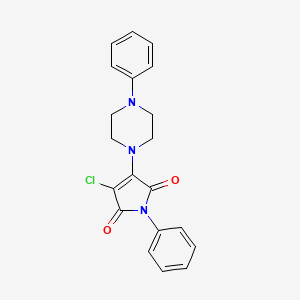![molecular formula C18H16ClNO6 B3473789 Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B3473789.png)
Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}benzene-1,4-dicarboxylate
描述
Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}benzene-1,4-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with two ester groups, an amide linkage, and a chlorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}benzene-1,4-dicarboxylate typically involves a multi-step process:
Formation of the amide linkage: This step involves the reaction of 2-chlorophenoxyacetic acid with an amine derivative of benzene-1,4-dicarboxylic acid under conditions that promote amide bond formation, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
化学反应分析
Types of Reactions
Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Nucleophilic substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis.
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, substituted phenoxy derivatives, and reduced or oxidized forms of the original compound.
科学研究应用
Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用机制
The mechanism by which Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}benzene-1,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The ester and amide functionalities may also play a role in binding to proteins or other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
Dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate: Similar structure but with a different position of the chlorine atom on the phenoxy group.
Dimethyl 2-{[(2-bromophenoxy)acetyl]amino}benzene-1,4-dicarboxylate: Bromine atom instead of chlorine.
Dimethyl 2-{[(2-methylphenoxy)acetyl]amino}benzene-1,4-dicarboxylate: Methyl group instead of chlorine.
Uniqueness
Dimethyl 2-{[(2-chlorophenoxy)acetyl]amino}benzene-1,4-dicarboxylate is unique due to the specific positioning of the chlorophenoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
dimethyl 2-[[2-(2-chlorophenoxy)acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO6/c1-24-17(22)11-7-8-12(18(23)25-2)14(9-11)20-16(21)10-26-15-6-4-3-5-13(15)19/h3-9H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXONJRGOMGTHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclohexyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3473706.png)
![isopropyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3473709.png)
![Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3473714.png)
![5-bromo-N-[4-(piperidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B3473715.png)
![3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3473725.png)

![2-[4-(4-methylphenyl)phenoxy]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B3473738.png)
![methyl 3-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)benzoate](/img/structure/B3473747.png)
![2-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}benzamide](/img/structure/B3473759.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3473760.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3473775.png)
![N-(5-chloro-2-methylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3473778.png)
![N-(3-acetylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3473784.png)

